molecular formula C13H20N2 B1270732 (1-Benzylpiperidin-4-yl)methanamine CAS No. 88915-26-8

(1-Benzylpiperidin-4-yl)methanamine

カタログ番号 B1270732
CAS番号: 88915-26-8
分子量: 204.31 g/mol
InChIキー: KNUKUWNSGVICSX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-Benzylpiperidin-4-yl)methanamine, also known as 1-benzyl-4-piperidinamine, is a heterocyclic amine compound with a molecular weight of 201.30 g/mol. It is a colorless liquid with a faint odor and is soluble in organic solvents. It is used as a building block in organic synthesis, and as an intermediate in the synthesis of pharmaceuticals and other chemicals.

作用機序

The novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as “biased agonists” of serotonin 5-HT1A receptors . They were tested in signal transduction assays (ERK1/2 phosphorylation, cAMP inhibition, Ca2+ mobilization, and β-arrestin recruitment) which identified ERK1/2 phosphorylation-preferring aryloxyethyl derivatives .

Safety and Hazards

The compound should be handled with care to avoid contact with skin and eyes . Formation of dust and aerosols should be avoided . Special instructions should be obtained before use .

生化学分析

Biochemical Properties

(1-Benzylpiperidin-4-yl)methanamine plays a role in various biochemical reactions, particularly those involving neurotransmitter systems. It interacts with several enzymes and proteins, including monoamine oxidase and serotonin receptors. The interaction with monoamine oxidase involves the inhibition of this enzyme, which leads to an increase in the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition is crucial for its potential antidepressant and anxiolytic effects. Additionally, this compound acts as an agonist at serotonin receptors, particularly the 5-HT1A receptor, which further modulates neurotransmitter release and signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. In neuronal cells, it enhances neurotransmitter release and modulates synaptic plasticity. This compound influences cell signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth, differentiation, and survival. By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in neuronal function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamine neurotransmitters. This binding interaction increases the availability of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. Additionally, this compound activates serotonin receptors, particularly the 5-HT1A receptor, leading to downstream signaling events that modulate neurotransmitter release and neuronal activity. These molecular interactions contribute to its potential therapeutic effects in mood disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells, where it continues to modulate neurotransmitter levels and signaling pathways over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been shown to produce antidepressant and anxiolytic effects without significant adverse effects. At high doses, this compound can cause toxicity, including neurotoxicity and hepatotoxicity. These toxic effects are likely due to excessive inhibition of monoamine oxidase and overstimulation of serotonin receptors, leading to imbalances in neurotransmitter levels and oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of monoamine neurotransmitters. It interacts with enzymes such as monoamine oxidase and cytochrome P450 enzymes, which are involved in its biotransformation and elimination. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution within neuronal cells. This localization is crucial for its pharmacological effects, as it needs to reach specific brain regions to modulate neurotransmitter systems .

Subcellular Localization

The subcellular localization of this compound is primarily within neuronal cells, where it accumulates in synaptic vesicles and mitochondria. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The accumulation in synaptic vesicles allows this compound to modulate neurotransmitter release, while its presence in mitochondria may influence cellular energy metabolism and oxidative stress responses .

特性

IUPAC Name

(1-benzylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUKUWNSGVICSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363891
Record name (1-benzylpiperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88915-26-8
Record name (1-benzylpiperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Benzyl-4-piperidyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-benzyl-4-carbamoylpiperidine (2.5 g) in tetrahydrofuran (10 ml) was added dropwise to 1N solution of diborane-tetrahydrofuran complex in tetrahydrofuran (34.3 ml) at 0° C. and then the mixture was refluxed for 3 hours. After cooling to room temperature, 6N hydrochloric acid (10 ml) was added thereto. The mixture was stirred overnight and concentrated in vacuo. The residue was dissolved in ethyl acetate and made basic with 5N sodium hydroxide. The separated organic layer was washed with water and brine and dried over magnesium sulfate, and evaporated in vacuo to give (1-benzylpiperidin-4-yl)methylamine (1.4 g) as an oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
34.3 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2.2 g of 1-benzylisonipecotamide in 50 ml of tetrahydrofuran was added 1.58 g of lithium aluminum hydride at 0° C. and the resulting mixture was heated under reflux for 2 hours. Then the reaction mixture was cooled to 0° C. After adding water and a 10% aqueous solution of sodium hydroxide, the insoluble matters were filtered off. After distilling off the solvent under reduced pressure, 2.0 g of the title compound was obtained as a brown oily substance.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of LiAlH4 (4.84 g, 0.128 mol) in dry Et2O (40 ml) under argon atmosphere at 0° C. was dropwise added a solution of 1-benzyl-4-cyano-piperidine (18.3 g, 91.5 mmol) in dry Et2O (80 ml) and stirred to room temperature for 24 h. The reaction mixture was treated carefully with H2O (10 ml), 10% aqueous NaOH (10 ml) and H2O (30 ml) to give a mineral precipitate. The precipitate was filtered through a pad of kiselguhr, washed with Et2O and the filtrate evaporated in vacuo to leave the product as an oil (21.4 g, 82.3%).
Quantity
4.84 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
82.3%

Synthesis routes and methods IV

Procedure details

A suspension of 1-benzylisonipecotamide (9.0 g, 41.2 mmol) in 300 mL THF was treated portionwise with LAH (3.13 g, 82.4 mmol). The mixture was heated at reflux overnight. Upon cooling the excess LAH was decomposed by the stepwise addition of 3.13 mL H2O, 3.13 mL 1N NaOH, 9.5 mL H2O and 36 g Na2SO4. The solids were filtered and washed with ethyl acetate. The combined filtrates were concentrated in vacuo to give 5.5 g of the product as an oil.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
3.13 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.13 mL
Type
reactant
Reaction Step Four
Quantity
36 g
Type
reactant
Reaction Step Four
Name
Quantity
9.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
3.13 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

To a solution of N-benzylisonipecotamide (7.34 g, 34 mmol) in 60 mL of anhydrous THF, was added, LiAlH4 (1.9 g, 51 mmol) and the mixture was stirred at room temperature for 10 minutes followed by heating to reflux for 3 h. The reaction was quenched by addition of 100 mL sat'd. sodium potassium tartrate, and was extracted with EtOAc (3×50 mL). The combined extracts were washed with 20 mL water and 20 mL brine then dried over MgSO4, filtered and concentrated to give the desired product. 1H-NMR (400 MHz, CDCl3) δ 7-13 (m, 5H), 3.42 (s, 2H), 2.91 (m, 2H), 2.59 (m, 2H), 1.97 (m, 2H), 1.62 (m, 2H), 2.21 (m, 5H).
Quantity
7.34 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Benzylpiperidin-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-Benzylpiperidin-4-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(1-Benzylpiperidin-4-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(1-Benzylpiperidin-4-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(1-Benzylpiperidin-4-yl)methanamine
Reactant of Route 6
(1-Benzylpiperidin-4-yl)methanamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。